molecular formula C11H9ClN5O2- B11756151 (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate

(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate

Cat. No.: B11756151
M. Wt: 278.67 g/mol
InChI Key: DDZCJFRPQWAWFC-RITPCOANSA-M
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Description

(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is a complex organic compound that belongs to the class of cyclopentene carboxylates. This compound features a purine base, which is a fundamental component of nucleic acids, making it of significant interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable dienes and dienophiles under controlled conditions.

    Introduction of the purine base: The purine base can be introduced via nucleophilic substitution reactions, where the amino and chloro groups are strategically placed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce amine-substituted cyclopentene carboxylates.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential role in nucleic acid interactions. Its purine base is similar to those found in DNA and RNA, making it a valuable tool for studying genetic processes and enzyme interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of antiviral or anticancer drugs due to its ability to interact with nucleic acids and enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and modification can lead to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate involves its interaction with molecular targets such as nucleic acids and enzymes. The purine base can form hydrogen bonds and π-π interactions with nucleotides, affecting DNA and RNA structures. Additionally, the compound may inhibit specific enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.

    Cyclopentene carboxylates: Compounds with similar cyclopentene structures but different substituents.

Uniqueness

(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is unique due to its specific combination of a purine base with a cyclopentene carboxylate structure. This combination allows for unique interactions with biological molecules and provides a versatile platform for chemical modifications.

Properties

Molecular Formula

C11H9ClN5O2-

Molecular Weight

278.67 g/mol

IUPAC Name

(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/p-1/t5-,6+/m1/s1

InChI Key

DDZCJFRPQWAWFC-RITPCOANSA-M

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)[O-]

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)[O-]

Origin of Product

United States

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